Deltorphin

描述

属性

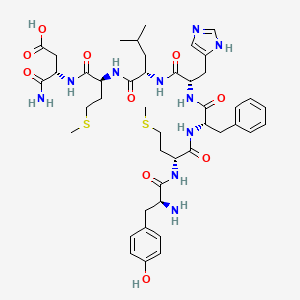

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSURCCZOBVHJJ-NWOHMYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N10O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152630 | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119975-64-3 | |

| Record name | Deltorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Deltorphin from Phyllomedusa sauvagei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphins, a class of naturally occurring heptapeptides, represent some of the most potent and selective agonists for the delta (δ)-opioid receptor. First identified in the skin secretions of the waxy monkey tree frog, Phyllomedusa sauvagei, these peptides have garnered significant interest within the scientific and drug development communities due to their potential as therapeutic agents. Their unique structure, which includes a D-amino acid residue, contributes to their high affinity and selectivity, making them valuable tools for opioid receptor research and potential leads for novel analgesic and psychoactive drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of deltorphin from Phyllomedusa sauvagei, detailing the experimental protocols and presenting key quantitative data.

Discovery: From Gene to Peptide

The journey to uncover this compound began not with the peptide itself, but with its genetic blueprint. In the late 1980s, researchers studying the skin of Phyllomedusa sauvagei cloned the cDNA encoding the precursor protein for dermorphin, another potent opioid peptide.[1][2] Analysis of this precursor's amino acid sequence revealed the coding region for a novel heptapeptide, distinct from dermorphin.[1] This predicted peptide, termed dermenkephalin or this compound, possessed the N-terminal sequence Tyr-D-Met-Phe, a feature that suggested potential opioid activity.[3][4] The presence of a codon for L-methionine at the second position in the cDNA, despite the final peptide containing D-methionine, pointed towards a unique post-translational modification process where an L-amino acid is converted to its D-isomer.[2]

The amino acid sequence of the first this compound isolated from Phyllomedusa sauvagei was determined to be Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ .[1][3]

Isolation and Purification of Native this compound

The isolation of this compound from the skin of Phyllomedusa sauvagei was guided by the use of a synthetic version of the predicted peptide as a marker.[1] The general workflow for the isolation and purification of this compound is a multi-step process involving extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification

2.1.1. Skin Extraction:

-

Fresh or lyophilized skin from Phyllomedusa sauvagei is homogenized.

-

The homogenized tissue is subjected to extraction with methanol.[5] This initial step serves to solubilize a wide range of peptides and small molecules from the skin glands.

-

The methanolic extract is then centrifuged to pellet insoluble material, and the supernatant containing the crude peptide mixture is collected.

2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the primary technique for purifying this compound from the crude extract. This process typically involves multiple chromatographic steps to achieve a high degree of purity.

-

Step 1: Initial Fractionation: The crude extract is subjected to a preliminary round of RP-HPLC on a C18 column. A shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% trifluoroacetic acid) is used to separate the complex mixture into numerous fractions.

-

Step 2: Intermediate Purification: Fractions showing opioid activity (as determined by bioassay or immunoassay) are pooled and re-chromatographed on a different RP-HPLC column (e.g., C8 or phenyl) with a modified gradient to further resolve the peptides.

-

Step 3: Final Purification: The fraction corresponding to the retention time of the synthetic this compound marker is collected and subjected to a final isocratic or very shallow gradient RP-HPLC run to ensure the homogeneity of the isolated peptide.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Caption: Generalized workflow for this compound isolation.

Structural Characterization

Once purified, the structure of the isolated peptide was confirmed through amino acid analysis and sequencing.

Experimental Protocol: Structural Analysis

3.1.1. Amino Acid Analysis:

-

An aliquot of the purified peptide is hydrolyzed in 6N HCl at 110°C for 24 hours to break the peptide bonds and release the constituent amino acids.

-

The resulting amino acid mixture is then analyzed using an amino acid analyzer or by derivatization followed by HPLC to determine the amino acid composition. This analysis confirms the presence of Tyrosine, Phenylalanine, Histidine, Leucine, Aspartic acid, and two Methionine residues.

-

To confirm the presence of the D-amino acid, enzymatic digestion with a D-amino acid-specific oxidase can be employed, or chiral gas chromatography of derivatized amino acids can be performed.

3.1.2. Peptide Sequencing:

The precise order of the amino acids was determined using automated Edman degradation.

-

The purified peptide is immobilized on a solid support.

-

The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions.

-

The derivatized N-terminal amino acid is then cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

-

The released phenylthiohydantoin (PTH)-amino acid is identified by chromatography.

-

The cycle is repeated for the new N-terminal amino acid until the entire sequence is determined.

Quantitative Data

The following tables summarize the key quantitative data associated with the this compound from Phyllomedusa sauvagei.

Table 1: Amino Acid Composition of this compound

| Amino Acid | Molar Ratio |

| Aspartic Acid | 1 |

| Phenylalanine | 1 |

| Histidine | 1 |

| Leucine | 1 |

| Methionine | 2 |

| Tyrosine | 1 |

Table 2: Binding Affinity of this compound for Opioid Receptors

| Ligand | Receptor Subtype | IC₅₀ (nM) | Reference |

| [D-Met²]this compound | Delta (δ) | 0.80 | [6] |

| [D-Met²]this compound | Mu (μ) | >1000 | [6] |

Note: IC₅₀ is the concentration of a ligand that inhibits 50% of the binding of a radiolabeled ligand.

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by acting as a highly selective agonist at the delta (δ)-opioid receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. The signaling cascade initiated by this compound binding is primarily mediated by the Gαi/o subunit of the heterotrimeric G protein.

Upon binding of this compound to the δ-opioid receptor, the following intracellular events are triggered:

-

G Protein Activation: The receptor undergoes a conformational change, which promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

The following diagram illustrates the signaling pathway of this compound at the δ-opioid receptor.

Caption: this compound signaling at the δ-opioid receptor.

Conclusion

The discovery and characterization of this compound from Phyllomedusa sauvagei have been pivotal in advancing our understanding of opioid pharmacology. The unique D-amino acid-containing structure of this peptide confers remarkable selectivity and potency for the δ-opioid receptor. The experimental approaches outlined in this guide, from gene-based prediction to meticulous isolation and structural elucidation, provide a framework for the discovery of novel bioactive peptides. As research continues, this compound and its analogues hold significant promise for the development of next-generation therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.

References

- 1. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins, biochemical properties, and physiological mechanisms of deltorphins and related opioid peptides. Primarily sourced from the skin secretions of arboreal frogs of the genus Phyllomedusa, these peptides represent a fascinating example of evolutionary chemical defense and hold significant potential for the development of novel analgesic drugs. Their high affinity and selectivity for the delta-opioid receptor make them a subject of intense research interest.

Natural Sources and Variants

Deltorphins are a class of heptapeptides that have been isolated from the skin of South American frogs, most notably Phyllomedusa bicolor and Phyllomedusa sauvagei.[1][2] These frogs secrete a complex mixture of bioactive peptides, including deltorphins and the related dermorphins, as a defense mechanism. The defining characteristic of these opioid peptides is the presence of a D-amino acid at the second position of their sequence, which is a result of post-translational modification of a precursor protein containing the standard L-amino acid.[3] This D-amino acid configuration is crucial for their high affinity and selectivity for opioid receptors.[1]

Several variants of deltorphins have been identified, with the primary distinction being the amino acid at position 2 and other residues within the peptide chain. The two main types are deltorphin (also known as this compound A or dermenkephalin) with a D-Methionine, and [D-Ala2]this compound I and II with a D-Alanine.[2][4][5]

Quantitative Analysis of Peptide Yields

The concentration of these peptides in the frog's skin secretion can vary. The following table summarizes the reported yields of deltorphins and related peptides from their natural sources.

| Peptide | Frog Species | Yield | Source Material | Reference |

| [D-Ala2]this compound I | Phyllomedusa bicolor | Not explicitly quantified | Skin extracts | [6] |

| [D-Ala2]this compound II | Phyllomedusa bicolor | 1.650 mg | 92 g of fresh skins | [6] |

| This compound | Phyllomedusa sauvagei | Small quantities | Skin extracts | [7] |

| This compound I | Dried Kambô secretion | 5.31 µg/mg | Dried secretion | [8] |

Experimental Protocols

Extraction and Purification of Deltorphins from Frog Skin

This protocol outlines the general steps for isolating deltorphins from their natural source, based on methodologies described in the literature.[6]

Workflow for this compound Extraction and Purification

A representative workflow for the extraction and purification of deltorphins from frog skin.

Methodology:

-

Tissue Preparation: Fresh skins from the frog species (e.g., Phyllomedusa bicolor) are minced.[6]

-

Extraction: The minced skins are extracted with methanol for an extended period (e.g., one week).[6]

-

Initial Separation: The extract is then subjected to a preliminary separation technique, such as alumina chromatography, to isolate fractions containing opioid activity.[6]

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified using reversed-phase HPLC on a C18 column.[6] This step is crucial for separating the different peptide variants.

-

Final Purification: The collected active peaks from the initial HPLC run are subjected to further rounds of HPLC for final purification.[6]

-

Characterization: The purified peptides are then characterized using techniques like amino acid analysis and sequencing to determine their primary structure.[6]

Opioid Receptor Binding Assay

To determine the affinity and selectivity of the isolated peptides for different opioid receptors, radioligand binding assays are commonly employed.[9]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., delta-opioid receptor).[9]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³⁵S]GTPγS) and the test compound (this compound) in an appropriate assay buffer.[9]

-

Filtration: After incubation, the reaction mixture is filtered through glass fiber filters to separate the bound and unbound radioligand.[9]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

Data Analysis: The data is analyzed using non-linear regression to determine key parameters such as the inhibition constant (Ki) or the half-maximal effective concentration (EC₅₀).[9]

Signaling Pathways

Deltorphins exert their potent analgesic effects by acting as highly selective agonists for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[2][10] The activation of DOR by this compound initiates a cascade of intracellular signaling events.

This compound Signaling Pathway via Delta-Opioid Receptor

Simplified signaling cascade initiated by this compound binding to the delta-opioid receptor.

Mechanism of Action:

-

Receptor Binding: this compound binds to and activates the delta-opioid receptor on the cell surface.[10]

-

G Protein Activation: This leads to the activation of an associated inhibitory G protein (Gi/o).[10]

-

Downstream Effects: The activated G protein dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, causing the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization and reduced neuronal excitability).[11]

-

The net effect of these signaling events is a reduction in neuronal activity, which underlies the potent analgesic properties of deltorphins.

Conclusion

Deltorphins and related peptides from the skin of Phyllomedusa frogs are remarkable natural products with exceptional affinity and selectivity for the delta-opioid receptor. Their unique D-amino acid configuration provides a template for the design of novel therapeutics for pain management. The detailed understanding of their natural sources, biochemical properties, and signaling mechanisms, as outlined in this guide, is crucial for advancing research and development in this promising field.

References

- 1. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Deltorphin peptide family and their amino acid sequences

An In-depth Technical Guide to the Deltorphin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deltorphins are a family of naturally occurring heptapeptides that exhibit exceptionally high affinity and selectivity for the δ (delta)-opioid receptor.[1][2] Originally isolated from the skin of frogs from the Phyllomedusa genus, these peptides represent a significant area of interest in opioid research and drug development due to their potent analgesic properties and potential for reduced side effects compared to traditional μ-opioid receptor agonists.[1][3]

A defining structural characteristic of the this compound family is the presence of a D-amino acid residue at the second position of the peptide sequence.[1][4] This feature is crucial for their potent biological activity and remarkable stability against enzymatic degradation.[4] This guide provides a comprehensive overview of the this compound peptide family, their amino acid sequences, receptor binding profiles, signaling mechanisms, and the experimental protocols used for their characterization.

The this compound Peptide Family: Structure and Classification

The this compound family consists of several related peptides, with this compound, this compound I, and this compound II being the most extensively studied. They share a common N-terminal Tyr-D-Xaa-Phe motif, which is essential for their interaction with opioid receptors, while variations in the C-terminal region contribute to their receptor selectivity.[1][5]

Amino Acid Sequences

The primary structures of the core members of the this compound family are detailed below.

| Peptide | Alternative Name(s) | Amino Acid Sequence | Source |

| This compound | This compound A, Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | Phyllomedusa sauvagei[6][7][8] |

| This compound I | This compound C, [D-Ala²]this compound I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Phyllomedusa bicolor[1][3][9] |

| This compound II | This compound B, [D-Ala²]this compound II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | Phyllomedusa bicolor[1][10][11] |

Receptor Binding Affinity and Selectivity

Deltorphins are distinguished by their profound selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors. This selectivity is a key factor in their pharmacological profile. The binding affinities are typically determined through competitive radioligand binding assays.

| Ligand | Receptor | KD (nM) | Ki (nM) | μ/δ Selectivity Ratio (Ki) | Notes |

| [¹²⁵I][D-Ala²]this compound I | δ-opioid | 0.5 | - | 1388 | High affinity and selectivity for δ-receptors in mouse brain membranes.[12] |

| [D-Ala²]this compound I | δ-opioid | - | 0.22 - 0.66 | >10,000 | Data from rat brain membranes.[13] |

| [D-Ala²]this compound I | μ-opioid | - | >3000 | - | Data from rat brain membranes.[13] |

| [D-Ala²]this compound II | δ-opioid | - | 0.19 - 0.34 | >20,000 | Data from rat brain membranes.[13] |

| [D-Ala²]this compound II | μ-opioid | - | >4000 | - | Data from rat brain membranes.[13] |

| This compound | δ-opioid | - | 0.58 - 1.2 | >2,000 | Data from rat brain membranes.[13] |

| This compound | μ-opioid | - | >2000 | - | Data from rat brain membranes.[13] |

Signaling Pathways

Deltorphins exert their cellular effects by activating δ-opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).

Activation of the δ-opioid receptor by a this compound peptide initiates a signaling cascade:

-

G-Protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Ion Channel Modulation: The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels (Ca²⁺), reducing neurotransmitter release.[15] It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization and reduced neuronal excitability.

-

MAPK Pathway Activation: this compound binding can also trigger signaling through the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which can influence long-term cellular processes like gene expression and cell survival.[15]

Caption: δ-Opioid receptor signaling pathway activated by this compound binding.

Experimental Protocols

The study of deltorphins involves a range of standard and specialized biochemical and pharmacological techniques.

Peptide Synthesis and Purification

Deltorphins and their analogs are typically produced using automated solid-phase peptide synthesis (SPPS).[16][17]

Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Deprotect the terminal Fmoc group with a 20% piperidine in DMF solution. Couple the first C-terminal amino acid (Fmoc-Gly-OH for this compound I/II) using a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA).

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (e.g., Val, Val, Asp/Glu, Phe, D-Ala/D-Met, Tyr).

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, wash the pellet with ether, and then dry under a vacuum.

Protocol: Purification by Reversed-Phase HPLC (RP-HPLC) [18]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of aqueous solvent, often containing a small percentage of acetonitrile (ACN) or acetic acid.

-

Chromatography:

-

Column: Use a C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

-

Elution: Inject the dissolved crude peptide onto the column. Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

-

Detection and Fractionation: Monitor the eluate using UV detection at 210-220 nm. Collect fractions corresponding to the major peak, which represents the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.

Receptor Binding Assays

These assays are critical for determining the affinity (KD or Ki) and selectivity of deltorphins for opioid receptors.

Protocol: Competitive Radioligand Binding Assay [12]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat or mouse) or cultured cells expressing the opioid receptor of interest in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DPDPE for δ-receptors or [¹²⁵I][D-Ala²]this compound I), and varying concentrations of the unlabeled test peptide (this compound analog).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

The antinociceptive (pain-relieving) effects of deltorphins are evaluated in animal models.

Protocol: Mouse Tail-Flick Test [19][20]

-

Animal Acclimation: Acclimate mice to the testing environment and handling procedures.

-

Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Peptide Administration: Administer the this compound peptide via a specific route, such as intracerebroventricular (i.c.v.) injection, to deliver it directly to the central nervous system.

-

Post-Treatment Measurement: At various time points after administration (e.g., 10, 20, 40, 60 minutes), re-measure the tail-flick latency.

-

Data Analysis: Convert the latency times to a percentage of the maximum possible effect (% MPE) to normalize the data. Compare the effects of the this compound to a vehicle control and potentially a reference compound like morphine. To confirm receptor specificity, antagonist studies can be performed by pre-treating animals with a selective δ-opioid antagonist (e.g., naltrindole).[19][21]

Conclusion

The this compound peptide family offers a unique combination of high potency and selectivity for the δ-opioid receptor, making them invaluable tools for pharmacological research and promising leads for the development of novel analgesics. Their distinctive D-amino acid configuration provides a template for designing highly stable and active therapeutic peptides. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and characterization of these important biomolecules, facilitating further exploration into their therapeutic potential and the intricate mechanisms of opioid signaling.

References

- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound I - Wikipedia [en.wikipedia.org]

- 4. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cpcscientific.com [cpcscientific.com]

- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. This compound II, ala(2)- | C38H54N8O10 | CID 123795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [125I][D-Ala2]this compound-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]this compound II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 20. Preliminary analgesic properties of this compound-5-methoxytryptamine chimeric opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antinociceptive and behavioral effects of synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Deltorphins: A Technical Guide for Researchers

Abstract

Deltorphins, a class of potent and highly selective δ-opioid receptor agonists, are heptapeptides originally isolated from the skin secretions of frogs belonging to the genus Phyllomedusa. Their unique biological activity is largely attributed to a key post-translational modification: the presence of a D-amino acid at the second position. This technical guide provides an in-depth overview of the biosynthetic pathway of deltorphins in amphibian skin, designed for researchers, scientists, and drug development professionals. The guide details the genetic precursors, enzymatic processing, and post-translational modifications, and includes available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Deltorphins are members of a family of opioid peptides that also includes the μ-opioid receptor-selective dermorphins, both found in amphibian skin.[1][2] These peptides are of significant interest to the scientific community due to their high receptor selectivity, which makes them valuable tools for studying opioid receptor pharmacology and potential templates for the development of novel analgesics with fewer side effects. The biosynthesis of deltorphins is a fascinating example of how post-translational modifications can dramatically alter the biological activity of a peptide. This guide will explore the molecular journey from gene to bioactive peptide.

The Deltorphin Precursor Protein

The journey to bioactive deltorphins begins with the transcription and translation of a precursor protein. cDNAs encoding these precursors have been successfully cloned from the skin of Phyllomedusa bicolor.[3][4]

Gene Structure and Expression

The genes encoding this compound precursors are expressed in the granular glands of the frog's skin. Transcriptome analyses of amphibian skin have revealed a rich environment of gene expression related to immune function and response to stimuli, providing a context for the production of these bioactive peptides.[5] While specific quantitative data on the expression levels of this compound precursor mRNA under different physiological conditions are not extensively available, it is understood that the synthesis is a part of the frog's chemical defense and signaling apparatus.

Precursor Protein Architecture

The precursor proteins for deltorphins are multi-domain structures that contain one or more copies of the this compound sequence, as well as sequences for other related peptides, such as dermorphins.[3][4] This co-encoding suggests a coordinated regulation and production of a cocktail of bioactive peptides. The general structure of a this compound precursor can be summarized as follows:

-

Signal Peptide: An N-terminal signal sequence that directs the precursor protein to the secretory pathway.

-

Pro-regions: Spacer regions that separate the bioactive peptide sequences.

-

Peptide Repeats: Multiple copies of the this compound and dermorphin sequences flanked by basic amino acid residues (e.g., Lys-Arg), which serve as cleavage sites for processing enzymes.[3][4]

Enzymatic Processing and Post-Translational Modifications

The conversion of the inactive precursor protein into bioactive deltorphins involves a series of precise enzymatic steps that take place within the secretory pathway of the granular gland cells.

Proteolytic Cleavage

The first step in the processing of the precursor protein is its cleavage by a class of enzymes known as prohormone convertases (PCs). These enzymes recognize and cleave at specific basic amino acid residues (e.g., Lys-Arg, Arg-Arg) that flank the this compound sequences within the precursor.[6][7] While the specific PCs involved in this compound processing in Phyllomedusa skin have not been definitively identified, studies in other amphibian tissues have shown the presence and activity of PCs like PC1 and PC2 in the processing of other prohormones.[8][9]

L- to D-Amino Acid Isomerization

A hallmark of this compound biosynthesis is the enzymatic conversion of an L-amino acid residue to its D-isomer at the second position of the peptide chain.[3][4] This remarkable post-translational modification is catalyzed by a peptidyl-aminoacyl-L/D-isomerase.[10] The cDNA sequence for this compound precursors reveals a standard codon for the L-amino acid (e.g., GCG for L-alanine), confirming that this isomerization is a post-translational event.[3] The enzyme responsible for this conversion has been partially purified and characterized from the skin secretions of Bombina species.[11] This isomerase exhibits a degree of substrate specificity, with a preference for a hydrophobic amino acid at position 1 and a small amino acid at position 3 of the peptide substrate.[10]

C-Terminal Amidation

The final step in the maturation of deltorphins is the amidation of the C-terminal carboxylic acid. This is a common post-translational modification for many bioactive peptides and is crucial for the biological activity of deltorphins. This reaction is catalyzed by a two-enzyme complex: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL).

Quantitative Data

Quantitative data on the biosynthesis of deltorphins is limited in the available literature. The following table summarizes the key quantitative information that has been reported.

| Parameter | Value | Species | Reference |

| Yield of [D-Ala2]this compound I | 1.080 mg | Phyllomedusa bicolor | [12] |

| Yield of [D-Ala2]this compound II | 1.650 mg | Phyllomedusa bicolor | [12] |

| Concentration of Dermenkephalin | 2.4 µg/g dry skin | Phyllomedusa sauvagei | [13] |

| Isomerase Activity | Varies with substrate | Bombina orientalis | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis. These are generalized protocols and may require optimization for specific laboratory conditions.

RNA Extraction from Amphibian Skin

Objective: To isolate high-quality total RNA from amphibian skin for downstream applications such as cDNA library construction.

Materials:

-

Amphibian skin tissue

-

Liquid nitrogen

-

TRIzol reagent or similar RNA extraction solution

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Mortar and pestle, pre-chilled with liquid nitrogen

-

Microcentrifuge and RNase-free tubes

Protocol:

-

Excise a small piece of amphibian skin and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation.[14]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a tube containing 1 mL of TRIzol reagent per 50-100 mg of tissue.

-

Homogenize the sample by vortexing or passing it through a syringe.

-

Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase (containing the RNA) to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in the initial homogenization. Mix and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.

-

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Discard the ethanol wash and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to redissolve.

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

cDNA Library Construction

Objective: To generate a cDNA library from amphibian skin mRNA to identify and clone the genes encoding this compound precursors.

Materials:

-

Purified total RNA or mRNA from amphibian skin

-

Oligo(dT) primers

-

Reverse transcriptase

-

dNTPs

-

Second-strand synthesis buffer and enzymes (e.g., DNA Polymerase I, RNase H)

-

T4 DNA ligase

-

Cloning vector (e.g., plasmid)

-

Competent E. coli cells

Protocol:

-

First-Strand Synthesis:

-

Second-Strand Synthesis:

-

Degrade the original mRNA template using RNase H.

-

Synthesize the second strand of cDNA using DNA Polymerase I.[15]

-

-

Ligation into a Vector:

-

Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid with a multiple cloning site) using T4 DNA ligase.

-

-

Transformation:

-

Transform the ligation products into competent E. coli cells.

-

-

Library Plating and Screening:

-

Plate the transformed bacteria on selective agar plates to grow individual colonies, each containing a single cDNA clone.

-

The library can then be screened using various methods, such as hybridization with a labeled probe designed from a known this compound sequence, to identify the clones containing the this compound precursor cDNA.

-

Solid-Phase Peptide Synthesis of Deltorphins

Objective: To chemically synthesize this compound peptides for pharmacological studies and as standards for comparison with natural peptides.

Materials:

-

Fmoc-protected amino acids (including the D-amino acid for the second position)

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid with scavengers)

-

Solvents (DMF, DCM)

-

HPLC system for purification

Protocol:

-

Resin Preparation: Swell the resin in a suitable solvent like DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids, including the D-amino acid at the second position, following the deprotection and coupling cycle.[17][18]

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.

Regulatory Pathways

The regulation of this compound biosynthesis is likely a complex process involving hormonal and neural control, typical for the production of bioactive peptides in amphibian skin. While specific signaling pathways controlling this compound gene expression have not been fully elucidated, a general model can be proposed based on the known regulation of other amphibian skin peptides.

Stress, such as a predator threat, can trigger the release of hormones like catecholamines (e.g., epinephrine) from the adrenal glands.[19] These hormones can then act on receptors in the granular glands of the skin, initiating intracellular signaling cascades. These cascades can lead to both the acute release of stored deltorphins and the long-term regulation of this compound precursor gene expression. Key signaling pathways that may be involved include the cyclic AMP (cAMP) and phospholipase C (PLC) pathways.

Conclusion

The biosynthesis of deltorphins in amphibian skin is a multi-step process that showcases the elegance of natural peptide production. From a single gene, a precursor protein is synthesized that gives rise to a variety of bioactive peptides through a series of precise enzymatic modifications. The post-translational L- to D-amino acid isomerization is a particularly noteworthy event that is critical for the high δ-opioid receptor selectivity of deltorphins. While much has been elucidated about this pathway, further research is needed to fully understand the quantitative aspects of this compound production, the specific enzymes involved, and the intricate regulatory networks that control this fascinating biological process. The information presented in this guide provides a solid foundation for researchers to delve deeper into the world of these unique and potent opioid peptides.

References

- 1. Total RNA isolation protocol [primerdigital.com]

- 2. researchgate.net [researchgate.net]

- 3. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative transcriptome analyses reveal the genetic basis underlying the immune function of three amphibians’ skin | PLOS One [journals.plos.org]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. Cellular localization and role of prohormone convertases in the processing of pro-melanin concentrating hormone in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunocytochemical localization of prohormone convertases PC1 and PC2 in the anuran pituitary gland: subcellular localization in corticotrope and melanotrope cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and Localization of Prohormone Convertase PC1 in the Calcitonin-producing Cells of the Bullfrog Ultimobranchial Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. More than Skin Deep: Functional Genomic Basis for Resistance to Amphibian Chytridiomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.uva.nl [pure.uva.nl]

- 15. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]

- 16. stackwave.com [stackwave.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Neuro-Hormonal Control of Rapid Dynamic Skin Colour Change in an Amphibian during Amplexus - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Significance of Deltorphins in Frog Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphins, a class of heptapeptides found in the skin secretions of frogs from the Phyllomedusinae subfamily, represent a fascinating example of molecular evolution and adaptation. These peptides are exceptionally potent and selective agonists for the delta-opioid receptor (δ-OR), a key target in pain management and mood regulation. This technical guide provides an in-depth exploration of the evolutionary significance of deltorphins, their biochemical properties, and the experimental methodologies used in their study. We present a comprehensive overview of quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a valuable resource for researchers in pharmacology, evolutionary biology, and drug development.

Introduction: The Evolutionary Enigma of Frog Skin Opioids

The skin of amphibians is a veritable chemical factory, producing a diverse array of bioactive compounds that serve various ecological functions, primarily as a defense mechanism against predators and microbial pathogens.[1][2] Among the most intriguing of these are the opioid peptides, particularly the deltorphins, which are found in the skin secretions of leaf frogs of the genus Phyllomedusa.[3][4][5]

The evolutionary impetus for frogs to produce highly specific agonists for opioid receptors, which are integral to the nervous systems of vertebrates, is a subject of significant scientific inquiry. The prevailing hypothesis posits that these peptides act as a potent deterrent to predators. Upon ingestion or absorption, deltorphins can induce profound physiological effects in a predator, including analgesia, altered behavior, and potentially life-threatening respiratory depression, thereby increasing the frog's chances of survival.

Deltorphins are structurally unique, most notably for the presence of a D-amino acid residue at the second position (typically D-Alanine or D-Methionine), which is a post-translational modification of a genetically encoded L-amino acid.[2][6] This isomerization confers significant resistance to enzymatic degradation, enhancing the peptide's bioavailability and duration of action. The high selectivity of deltorphins for the δ-opioid receptor, as compared to the μ- and κ-opioid receptors, is another remarkable feature, making them valuable tools for pharmacological research and potential templates for the design of novel therapeutics with improved side-effect profiles.

This guide will delve into the quantitative pharmacology of various deltorphins, provide detailed protocols for their study, and explore the molecular evolution of their precursor genes, offering a comprehensive resource for the scientific community.

Quantitative Pharmacological Data

The exceptional potency and selectivity of deltorphins for the δ-opioid receptor have been quantified through numerous in vitro studies. The following tables summarize key pharmacological parameters, including binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) for various deltorphin peptides and related compounds. These data are essential for comparing the pharmacological profiles of different analogs and for understanding the structure-activity relationships that govern their interaction with opioid receptors.

Table 1: Binding Affinities (Ki) of Deltorphins and Other Opioid Peptides for Opioid Receptors

| Peptide | Receptor Subtype | Ki (nM) | Test System | Reference(s) |

| This compound I ([D-Ala2]this compound I) | δ (delta) | 0.104 ± 0.009 | Rat brain membranes | [7] |

| μ (mu) | >10,000 | Rat brain membranes | [8] | |

| κ (kappa) | >10,000 | Rat brain membranes | [8] | |

| This compound II ([D-Ala2]this compound II) | δ (delta) | ~0.3 | Mouse brain membranes | [9] |

| μ (mu) | >10,000 | Rat brain membranes | [8] | |

| This compound (Dermenkephalin) | δ (delta) | 0.80 | Rat brain synaptosomes | [1] |

| μ (mu) | >1000 | Rat brain synaptosomes | [1] | |

| [D-Pen2,5]enkephalin (DPDPE) | δ (delta) | ~10 | Rat brain membranes | [7] |

| μ (mu) | ~3000 | Rat brain membranes | [1] | |

| Dermorphin | μ (mu) | ~0.5 | Rat brain synaptosomes | [1] |

| δ (delta) | ~90 | Rat brain synaptosomes | [1] |

Table 2: Inhibitory Concentrations (IC50) of Deltorphins in Functional Assays

| Peptide | Assay | IC50 (nM) | Reference(s) |

| This compound I ([D-Ala2]this compound I) | Mouse vas deferens | 0.048 ± 0.007 | [7] |

| This compound II ([D-Ala2]this compound II) | Mouse vas deferens | 0.031 ± 0.005 | [7] |

| This compound (Dermenkephalin) | Mouse vas deferens | 0.15 ± 0.02 | [7] |

| [D-Pen2,5]enkephalin (DPDPE) | Mouse vas deferens | 4.3 ± 0.6 | [7] |

| Dermorphin | Guinea pig ileum | 0.34 ± 0.05 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of deltorphins, from their isolation from natural sources to their characterization in receptor binding and behavioral assays.

Peptide Extraction and Purification from Frog Skin

This protocol outlines the steps for the extraction and purification of deltorphins from the skin secretions of Phyllomedusa species.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of deltorphins.

Methodology:

-

Stimulation and Collection: Anesthetize the frog (e.g., with tricaine methanesulfonate). Stimulate skin secretion using a mild, non-harmful method such as gentle electrical stimulation or subcutaneous injection of norepinephrine.[10] Immediately rinse the dorsal skin with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to collect the secretions.

-

Initial Processing: Centrifuge the collected solution at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Lyophilize the supernatant to obtain a crude peptide powder.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 60% Mobile Phase B over 60 minutes is a typical starting point for separating the complex peptide mixture.[10]

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection and Bioassay: Collect fractions corresponding to the eluted peaks. Screen the fractions for opioid activity using a receptor binding assay (see Protocol 3.2) or a functional bioassay (e.g., mouse vas deferens assay).

-

Final Purification: Subject the active fractions to a second round of RP-HPLC using a different gradient or a different column chemistry (e.g., C4 or phenyl) to achieve high purity.

-

Structural Characterization: Determine the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and determine the amino acid sequence using Edman degradation.

Delta-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of deltorphins for the δ-opioid receptor.

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Prepare crude membrane fractions from rat or mouse brain tissue or from cultured cells stably expressing the human δ-opioid receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: [3H]Naltrindole is a commonly used selective antagonist radioligand for the δ-opioid receptor.[11][12] A final concentration in the low nanomolar range (e.g., 0.1-1.0 nM) is typically used.

-

Competitive Binding:

-

In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of the unlabeled this compound analog.

-

Initiate the binding reaction by adding the receptor membrane preparation.

-

Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Behavioral Assay: Acetic Acid Test for Nociception in Frogs

This protocol describes a method for assessing the antinociceptive (pain-reducing) effects of deltorphins in a frog model.[13]

Methodology:

-

Animal Acclimation: Acclimate frogs (e.g., Rana pipiens) individually in cages for several days before the experiment.

-

Drug Administration: Administer this compound or a vehicle control via a suitable route (e.g., dorsal lymph sac injection).

-

Nociceptive Testing:

-

Prepare a series of graded concentrations of acetic acid.

-

At a specific time point after drug administration, apply a drop of the lowest concentration of acetic acid to the dorsal thigh of the frog.

-

Observe for a wiping response (the frog uses a hindlimb to wipe the stimulated area) for a set period (e.g., 15 seconds).

-

If no response occurs, blot the acid and apply the next higher concentration.

-

The nociceptive threshold is the lowest concentration of acetic acid that elicits a wiping response.

-

-

Data Analysis: Compare the nociceptive thresholds of the this compound-treated group to the control group. An increase in the nociceptive threshold indicates an antinociceptive effect.

Signaling Pathways of the Delta-Opioid Receptor

Deltorphins exert their cellular effects by binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The downstream signaling cascades are complex and can vary depending on the specific agonist and cell type.

Simplified Delta-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of the delta-opioid receptor.

Upon agonist binding, the δ-OR couples to inhibitory G-proteins (Gi/Go). This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and decreased neuronal excitability.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence gene expression and long-term cellular changes.

Molecular Evolution of this compound Precursor Genes

The genes encoding deltorphins provide valuable insights into the evolutionary origins of these peptides. Studies of the cDNAs from Phyllomedusa bicolor have revealed that deltorphins are synthesized as part of a larger precursor protein.[2][14][15]

Logical Relationship of this compound and Dermorphin Precursor Genes

Caption: Evolutionary relationship of opioid and antimicrobial peptide precursors.

Interestingly, the this compound precursor genes in P. bicolor also contain sequences for dermorphin-related peptides, which are highly selective for the μ-opioid receptor.[2][14] Furthermore, the overall architecture of the this compound and dermorphin precursor genes shows significant homology to the precursors of antimicrobial peptides, such as dermaseptins, found in the same frog species.[6]

This suggests a shared evolutionary origin from a common ancestral gene. It is hypothesized that an ancestral gene encoding a peptide with broad defensive functions underwent duplication and subsequent divergence. This evolutionary process led to the specialization of the resulting gene families, with some retaining antimicrobial activity (dermaseptins) and others evolving to produce potent and selective opioid receptor ligands (dermorphins and deltorphins). This represents a remarkable example of neofunctionalization, where duplicated genes acquire new functions.

Phylogenetic Distribution of this compound-Producing Frogs

Deltorphins have so far been exclusively isolated from frogs belonging to the subfamily Phyllomedusinae, commonly known as leaf frogs. The phylogenetic tree below illustrates the position of the genus Phyllomedusa within this subfamily. The presence of deltorphins in multiple species within this genus suggests that the genes for these peptides arose early in the evolution of this lineage.

Phylogenetic Tree of Phyllomedusinae

Caption: Simplified phylogeny of the Phyllomedusinae subfamily.

Conclusion and Future Directions

The deltorphins of frog skin are a prime example of how natural selection can shape the evolution of potent and specific bioactive molecules. Their high affinity and selectivity for the δ-opioid receptor make them invaluable tools for probing the function of this receptor and for serving as lead compounds in the development of novel analgesics and other therapeutics. The evolutionary relationship between deltorphins, dermorphins, and antimicrobial peptides highlights the elegance of gene duplication and neofunctionalization as a mechanism for generating chemical diversity in nature.

Future research in this area should focus on:

-

Broader Phylogenetic Screening: Expanding the search for deltorphins to other species within the Phyllomedusinae and related families to gain a more complete picture of their evolutionary history and distribution.

-

Co-evolutionary Studies: Investigating the co-evolution of deltorphins and their cognate δ-opioid receptors in frogs to understand the molecular basis of their specific interaction.

-

Transcriptomic and Genomic Analysis: High-throughput sequencing of skin transcriptomes and genomes from various frog species will undoubtedly uncover novel this compound variants and provide deeper insights into the evolution of their precursor genes.

-

Drug Development: Leveraging the unique structural features of deltorphins to design new δ-opioid receptor agonists with improved therapeutic properties, such as reduced tolerance and dependence liability.

By continuing to explore the rich chemical arsenal of amphibians, we can not only unravel fascinating evolutionary stories but also discover novel molecules with significant potential for improving human health.

References

- 1. Dermorphin gene sequence peptide with high affinity and selectivity for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid research in amphibians: an alternative pain model yielding insights on the evolution of opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. cDNAs encoding [D-Ala2]this compound precursors from skin of Phyllomedusa bicolor also contain genetic information for three dermorphin-related opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Stereochemistry of D-Amino Acids in Deltorphins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-amino acids in the chemical structure, stereochemistry, and biological activity of deltorphins, a family of potent and highly selective delta-opioid receptor agonists. This document provides a comprehensive overview of their structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies for their study.

Chemical Structure and the Significance of D-Amino Acids

Deltorphins are a class of endogenous opioid peptides originally isolated from the skin of frogs belonging to the genus Phyllomedusa.[1][2][3] They are heptapeptides with a unique structural feature: the presence of a D-amino acid at the second position of the peptide chain. This substitution is crucial for their high affinity and selectivity for the delta-opioid receptor.[1][4]

The general structure of the most well-characterized deltorphins is as follows:

-

Deltorphin: Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂[5]

The incorporation of a D-amino acid, such as D-Alanine or D-Methionine, at the second position profoundly influences the peptide's conformation and its interaction with the delta-opioid receptor.[4] This stereochemical arrangement is a key determinant of their enhanced stability against enzymatic degradation, leading to a longer biological half-life compared to peptides containing only L-amino acids.[8] The D-amino acid residue contributes to a specific folded conformation of the N-terminal "message" domain (Tyr-D-Xaa-Phe), which is essential for high-affinity binding and activation of the delta-opioid receptor.[7][9] Studies have shown that substituting the D-amino acid with its L-enantiomer dramatically reduces or abolishes biological activity, highlighting the strict stereochemical requirement for receptor recognition.[4][10]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of various this compound analogs for opioid receptors. This data illustrates the impact of D-amino acid substitutions and other structural modifications on receptor selectivity and potency.

| Peptide/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| [D-Ala²]this compound I | δ (delta) | 0.5 | < 0.01 | [11][12] |

| μ (mu) | 694 | - | [11] | |

| [D-Ala²]this compound II | δ (delta) | - | - | [13][14] |

| μ (mu) | - | - | [13] | |

| [Ile⁵,⁶]this compound II | δ (delta) | High | - | [13] |

| [Nle⁵,⁶]this compound II | δ (delta) | High | - | [13] |

| [γ-Me-Leu⁵,⁶]this compound II | δ (delta) | High | - | [13] |

| This compound A (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) | δ (delta) | 0.45 | - | [4] |

| μ (mu) | 344 | - | [4] | |

| [D-Ala²]this compound A | δ (delta) | - | - | [4] |

| [D-Nle²]this compound A | δ (delta) | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and biological evaluation of deltorphins.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing deltorphins and their analogs.[4][15][16][17] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). A common mixture is TFA/TIS/H₂O (95:2.5:2.5). The reaction is carried out for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of this compound analogs for different opioid receptors.[8][18]

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from the brains of rodents (e.g., rats) or from cultured cells expressing the opioid receptor of interest. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]naltrindole for delta-receptors) and varying concentrations of the unlabeled this compound analog being tested.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a this compound analog to activate G-protein coupled opioid receptors.[8][19][20][21]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

-

Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the this compound analog in the presence of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

Reaction: Initiate the binding reaction and incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to determine the three-dimensional solution structure and conformational dynamics of deltorphins.[10][14][22][23]

Protocol:

-

Sample Preparation: Dissolve the purified this compound peptide in a suitable solvent, typically a mixture of H₂O/D₂O or a cryoprotective mixture like DMSO-d₆/H₂O to enhance spectral resolution.[23] The peptide concentration is typically in the millimolar range.

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key 2D experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

-

Resonance Assignment: Assign all the proton, carbon, and nitrogen resonances of the peptide using the combination of TOCSY and HSQC spectra.

-

Structural Calculations: Use the distance restraints derived from NOESY/ROESY spectra and dihedral angle restraints (if available from coupling constants) as input for structure calculation programs like CYANA or XPLOR-NIH. These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of conformers that are consistent with the experimental data.

-

Structure Validation and Analysis: Validate the quality of the calculated structures using various statistical parameters and analyze the conformational features of the peptide, paying close attention to the influence of the D-amino acid on the overall fold.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of deltorphins in solution.[7][24][25][26]

Protocol:

-

Sample Preparation: Prepare a solution of the this compound peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region (190-250 nm). The peptide concentration should be in the range of 0.1-1 mg/mL.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at a controlled temperature. Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Data Processing: Subtract the spectrum of the buffer (blank) from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Analyze the processed CD spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution algorithms available in various software packages.

Visualizations

Signaling Pathway of this compound Activation of the Delta-Opioid Receptor

Deltorphins, upon binding to the delta-opioid receptor (a G-protein coupled receptor), initiate a cascade of intracellular signaling events.

Caption: this compound signaling cascade upon binding to the δ-opioid receptor.

Experimental Workflow for this compound Synthesis and Characterization

This diagram outlines the major steps involved in the creation and analysis of novel this compound analogs.

Caption: Workflow for the synthesis and evaluation of this compound analogs.

References

- 1. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]

- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]